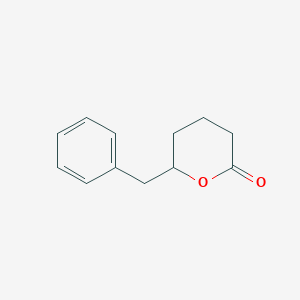![molecular formula C15H13N3O2S B15053684 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B15053684.png)
2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a nitro group, a methyl group, and a benzylthio group attached to the benzimidazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole typically involves the following steps:
Thioether Formation: The benzylthio group is introduced by reacting the nitro-substituted intermediate with benzylthiol in the presence of a base such as sodium hydroxide.
Cyclization: The final step involves cyclization to form the benzimidazole ring, which can be achieved by heating the intermediate in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Amino Derivatives: Formed through reduction of the nitro group.
Substituted Benzimidazoles: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used as a probe to study enzyme interactions and inhibition.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole core can bind to specific sites on enzymes, inhibiting their activity and disrupting cellular processes.
Comparación Con Compuestos Similares
2-Methylimidazole: A precursor in the synthesis of various pharmaceuticals.
Metronidazole: A nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Comparison:
Unique Features: The presence of the benzylthio group in 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole distinguishes it from other benzimidazole derivatives, potentially enhancing its biological activity and specificity.
Biological Activity: While similar compounds like metronidazole and tinidazole are primarily used as antimicrobial agents, this compound is being explored for a broader range of applications, including anticancer research.
Propiedades
Fórmula molecular |
C15H13N3O2S |
|---|---|
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
2-[(2-methyl-5-nitrophenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H13N3O2S/c1-10-6-7-12(18(19)20)8-11(10)9-21-15-16-13-4-2-3-5-14(13)17-15/h2-8H,9H2,1H3,(H,16,17) |
Clave InChI |
CPPSBSILVSZRFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15053610.png)
![2-(1-Oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid](/img/structure/B15053618.png)

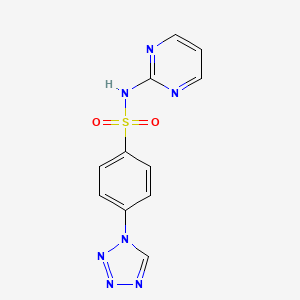
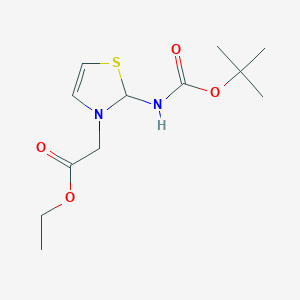

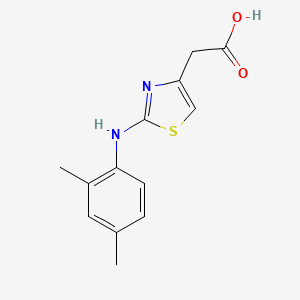



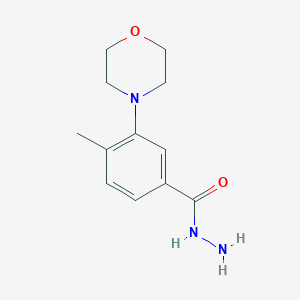
![tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15053700.png)
